molecular formula C32H45F5O3S B588980 S-Deoxo-6-oxo-fulvestrant CAS No. 1107606-70-1

S-Deoxo-6-oxo-fulvestrant

Cat. No.: B588980
CAS No.: 1107606-70-1
M. Wt: 604.761
InChI Key: MGJKDKSBKCPJCM-GYKPOOFLSA-N
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Description

S-Deoxo-6-oxo-fulvestrant is a synthetic derivative of fulvestrant, a well-known estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer. The compound is characterized by its unique chemical structure, which includes a pentafluoropentylthio group. This modification enhances its binding affinity and specificity towards estrogen receptors, making it a valuable tool in both clinical and research settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Deoxo-6-oxo-fulvestrant involves multiple steps, starting from the basic steroidal framework. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Thioether Formation: Attachment of the pentafluoropentylthio group through a nucleophilic substitution reaction.

    Oxidation: Conversion of specific hydroxyl groups to ketones to achieve the desired oxo functionality.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and yields.

    Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones.

    Reduction: The compound can be reduced to form alcohols from ketones.

    Substitution: The pentafluoropentylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Thiols, amines.

Major Products:

    Oxidation Products: Ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

S-Deoxo-6-oxo-fulvestrant has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical method development and validation.

    Biology: Studied for its interactions with estrogen receptors and its effects on cellular pathways.

    Medicine: Investigated for its potential in treating hormone receptor-positive breast cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.

Comparison with Similar Compounds

    Fulvestrant: The parent compound, used widely in clinical settings.

    Tamoxifen: Another estrogen receptor antagonist with a different mechanism of action.

    Raloxifene: A selective estrogen receptor modulator with both agonist and antagonist properties.

Uniqueness of S-Deoxo-6-oxo-fulvestrant:

    Enhanced Binding Affinity: The pentafluoropentylthio group increases its binding affinity towards estrogen receptors.

    Specificity: Greater specificity in targeting estrogen receptors compared to other compounds.

    Improved Efficacy: Potential for improved therapeutic outcomes due to its unique chemical structure.

Properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H45F5O3S/c1-30-17-15-23-22-12-11-21(38)20-25(22)29(40)24(28(23)26(30)13-14-27(30)39)10-7-5-3-2-4-6-8-18-41-19-9-16-31(33,34)32(35,36)37/h11-12,20,23-24,26-28,38-39H,2-10,13-19H2,1H3/t23-,24+,26+,27+,28+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJKDKSBKCPJCM-GYKPOOFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)C(C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](C(=O)C4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H45F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747480
Record name S-Deoxo-6-oxo-fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1107606-70-1
Record name (7α,17β)-3,17-Dihydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estra-1,3,5(10)-trien-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107606-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Deoxo-6-oxo-fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[α]phenanthren-6-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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